1,3-Bis(4-aminophenyl)adamantane
Overview
Description
Synthesis Analysis
The synthesis of 1,3-bis(4-aminophenyl)adamantane involves a two-step process. Initially, 1,3-bis(4-acetylaminopheny)adamantane is synthesized through Friedel-Crafts alkylation of 1-adamantanol and acetanilide using 98% sulfuric acid at room temperature. The resultant compound is then subjected to hydrolysis to yield 1,3-bis(4-aminophenyl)adamantane, with an overall yield of 63%. This synthetic route is noted for its higher yields, facilitating the convenient synthesis of 1,3-diaryladamantanes (Hu Xiao-chun, 2010).
Molecular Structure Analysis
The molecular structure of 1,3-bis(4-aminophenyl)adamantane is characterized by its adamantane core, a highly symmetrical, three-dimensional framework that imparts significant thermal stability and rigidity to the molecule. The aminophenyl groups attached to the adamantane core introduce functional sites that are reactive towards various chemical agents, enabling the compound to form a wide array of derivatives and complexes. The structure has been confirmed through various spectroscopic methods, including IR, ^1H NMR, and ^13C NMR, which attest to the compound's expected chemical structure and purity.
Chemical Reactions and Properties
The compound serves as a versatile precursor in the synthesis of polymers and materials. For instance, it has been utilized to derive polyamides with high thermal stability and good mechanical properties by reacting with various dicarboxylic acids. These polyamides exhibit high glass transition temperatures and excellent solubility in common solvents, making them suitable for advanced material applications (Y. Chern, Kuo-Sheng Lin, S. Kao, 1998).
Scientific Research Applications
Application in Polyimide Synthesis
1,3-Bis(4-aminophenyl)adamantane (ADMDA) has been utilized in the synthesis of colorless polyimides. These polyimides display high glass transition temperatures (285–440 °C), excellent optical transparency, and optimal thermal and mechanical properties, making them suitable for optical and optoelectronic applications (Miao et al., 2020).
Role in MRI Contrast Agents
ADMDA has been used to synthesize a binuclear gadolinium(III) complex, which serves as a high-relaxivity MRI contrast agent. This agent demonstrates significant enhancement in image contrast and low toxicity to healthy liver cells, indicating its potential as a promising MRI contrast agent (Wan et al., 2018).
Development in Material Science
ADMDA is integral in creating low dielectric constant polyimides. These polyimides exhibit low dielectric constants (2.76 to 2.92), making them valuable in electronic applications due to their electrical insulating properties (Chern & Shiue, 1998).
Use in Adamantane-Based Polymers
Adamantane-containing poly(enaminonitriles) synthesized using ADMDA show excellent solubility in polar aprotic solvents and good thermal stability, making them suitable for various industrial applications (Han & Moore, 2009).
In Anion Binding Applications
ADMDA derivatives have been used in anion binding studies in both solution and solid states. This application is significant in developing sensors and separation processes (Blažek et al., 2013).
In Gas Separation Membranes
ADMDA-based polybenzoxazoles, due to their high thermal stability and unique molecular structure, have potential applications in gas separation membranes (Aguilar-Lugo et al., 2018).
Antitubercular Potential
Research on adamantane aminoethers, which include ADMDA derivatives, shows significant activity against Mycobacterium tuberculosis. This indicates potential applications in antitubercular drug development (Foscolos et al., 2017).
In Polymer Synthesis
ADMDA is used in the synthesis of novel adamantane-based polysiloxane, which exhibits good solubility in organic solvents and high thermal stability. Such properties make it suitable for use in high-performance polymers (Hattori et al., 2008).
Cancer Research
Diaminophenyladamantane derivatives, including ADMDA, have shown potential in inhibiting growth and inducing G1 arrest in human cancer cell lines, suggesting their use in cancer therapy (Wang et al., 2004).
Safety And Hazards
Future Directions
The future directions for 1,3-Bis(4-aminophenyl)adamantane are primarily related to its use in the synthesis of polyimides . The excellent comprehensive properties of the adamantane-containing polyimides make these materials promising candidates for a variety of optical and optoelectronic applications .
properties
IUPAC Name |
4-[3-(4-aminophenyl)-1-adamantyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16H,9-14,23-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALHUWOVOZGIAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327996 | |
Record name | 1,3-bis(4-aminophenyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-aminophenyl)adamantane | |
CAS RN |
58788-79-7 | |
Record name | 1,3-bis(4-aminophenyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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